molecular formula C17H12ClNO2 B1268953 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone CAS No. 58375-08-9

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

Cat. No. B1268953
CAS RN: 58375-08-9
M. Wt: 297.7 g/mol
InChI Key: AJBGMDVXSIBMLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone has been synthesized through various methods. One notable method involves the chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent, leading to the formation of the compound under investigation (Murugavel et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been investigated using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis. Computational methods like DFT (Density Functional Theory) have also been employed to study the molecular geometry and electronic structure (Murugavel et al., 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, contributing to its diverse chemical properties. For example, it participates in oxidative coupling reactions under certain conditions, leading to the formation of anti-α,β-epoxy ketones (Chauhan et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, can be derived from its molecular structure and synthesis methods. These properties are crucial for determining its suitability in various applications.

Chemical Properties Analysis

The compound's chemical properties, including reactivity, functional groups, and potential for forming derivatives, are key areas of interest. Studies on chloroquinoline derivatives, which include this compound, reveal insights into their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Study : The compound was synthesized by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3, followed by comprehensive structural and vibrational spectroscopic studies, including X-ray diffraction, FTIR, and NMR analysis. Computational methods like DFT were used for deeper insights (Murugavel et al., 2016).

Biological and Medicinal Research

  • Antioxidant and Anti-diabetic Potential : Novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, were evaluated for their antioxidant activity. They showed promising inhibition levels compared to ascorbic acid and potential as effective anti-diabetic agents (Murugavel et al., 2017).

Chemical Synthesis Techniques

  • Regioselective O-alkylation : An efficient method for O-alkylation of amides with electrophiles in the presence of silver nanoparticles was reported, leading to the formation of derivatives like 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones (Gund et al., 2012).

Antifungal and Antibacterial Activities

  • Antimicrobial Properties : Synthesized derivatives of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone showed significant antibacterial and antifungal activities, with some compounds exhibiting considerable effects against specific bacterial and fungal strains (Kumar & Vijayakumar, 2017).

Fluorescence and Cytotoxic Studies

  • Fluorescence and Cytotoxic Analysis : Solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives led to in vitro screening of cytotoxic activity against various cancer cell lines, and fluorescence properties of the compounds were studied (Kadrić et al., 2014).

Synthesis for Antitubercular Agents

  • Discovery of Antitubercular Agents : Phenoxy linked bisquinoline derivatives were synthesized and screened for in vitro activity against Mycobacterium tuberculosis. Some compounds showed significant activity without toxic effects on mouse fibroblasts (Paul et al., 2012).

properties

IUPAC Name

3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGMDVXSIBMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350428
Record name 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone

CAS RN

58375-08-9
Record name 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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